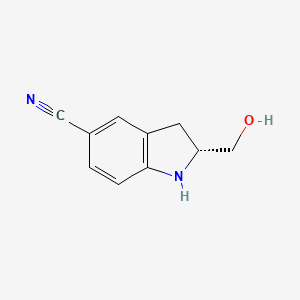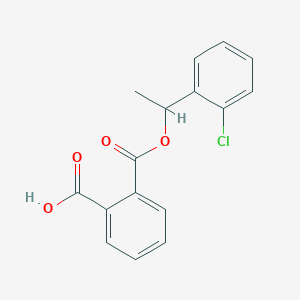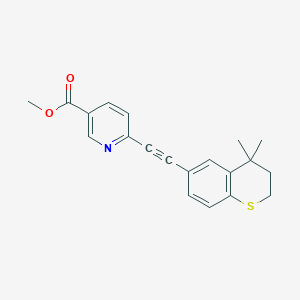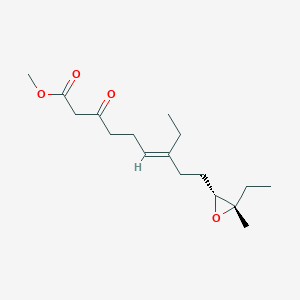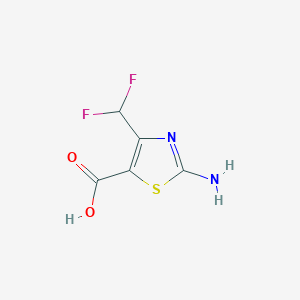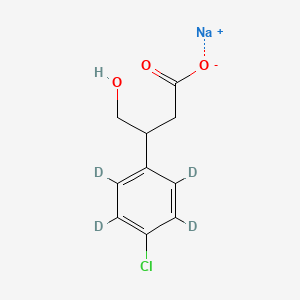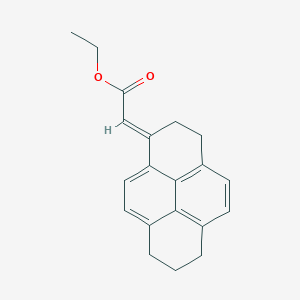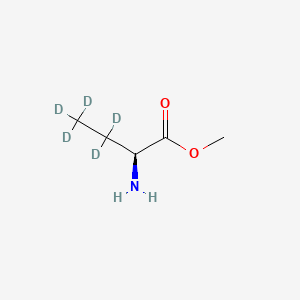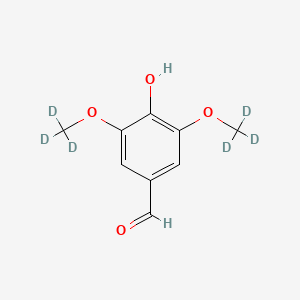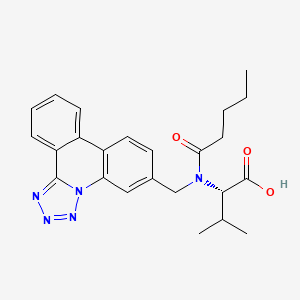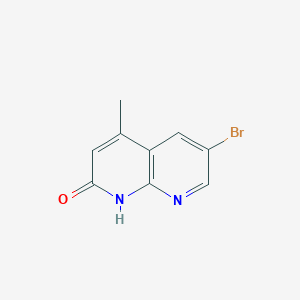
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the naphthyridine ring. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.069 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, and ring expansion reactions. These methods aim to develop more eco-friendly, safe, and atom-economical approaches .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can undergo oxidation to form ketones or reduction to form alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide (NaN3), trimethylsilyl azide (Me3SiN3), and various metal catalysts. Reaction conditions often involve microwave irradiation to achieve high yields and efficiency .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are obtained through cycloaddition and ring expansion reactions .
Applications De Recherche Scientifique
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine involves its interaction with molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
6-Bromo-2-chloro-1,8-naphthyridine: Used as a raw material for the synthesis of pharmaceutical intermediates.
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one: Exhibits similar structural features and is used in various chemical reactions.
1,6-Naphthyridine Derivatives: These compounds, such as Genz-644282 and BAY-94-8862, are under clinical trials for their anticancer and other pharmacological activities.
Uniqueness: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
6-bromo-4-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-8(13)12-9-7(5)3-6(10)4-11-9/h2-4H,1H3,(H,11,12,13) |
Clé InChI |
WVPJOHWTJGPJNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C1C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)

![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
